1-(azepan-1-yl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
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Overview
Description
1-(azepan-1-yl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound characterized by its unique structure, which includes an azepane ring, a benzodioxin moiety, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(azepan-1-yl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multi-step organic reactions. The process may start with the preparation of the azepane ring, followed by the introduction of the benzodioxin and triazole moieties. Key steps include:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of the Benzodioxin Moiety: This step may involve the reaction of catechol derivatives with suitable reagents to form the benzodioxin structure.
Formation of the Triazole Ring: This can be accomplished using click chemistry, specifically the Huisgen cycloaddition reaction between azides and alkynes.
Coupling Reactions: The final step involves coupling the azepane, benzodioxin, and triazole units under specific conditions, such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to maintain efficiency.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to achieve the desired purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(azepan-1-yl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with hydrogenated functional groups.
Substitution Products: Compounds with substituted functional groups, depending on the reagents used.
Scientific Research Applications
1-(azepan-1-yl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: Application in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The azepane ring and triazole moiety may play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
- **1-(azepan-1-yl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
- **1-(piperidin-1-yl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
- **1-(morpholin-1-yl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Uniqueness: this compound is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures, such as piperidine or morpholine.
Properties
Molecular Formula |
C19H24N4O3S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-(azepan-1-yl)-2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C19H24N4O3S/c1-22-18(14-6-7-15-16(12-14)26-11-10-25-15)20-21-19(22)27-13-17(24)23-8-4-2-3-5-9-23/h6-7,12H,2-5,8-11,13H2,1H3 |
InChI Key |
JUVOKEVIOJUJCF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCCCCC2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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